1-bromo-3,4-dimethyl-2,5-dihydro-1H-1lambda5-phosphol-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-bromo-3,4-dimethyl-2,5-dihydro-1H-1lambda5-phosphol-1-one is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a bromine atom, two methyl groups, and a phosphol-1-one ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-bromo-3,4-dimethyl-2,5-dihydro-1H-1lambda5-phosphol-1-one can be achieved through several synthetic routes. One common method involves the bromination of 3,4-dimethyl-2,5-dihydro-1H-phosphol-1-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
1-bromo-3,4-dimethyl-2,5-dihydro-1H-1lambda5-phosphol-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form phosphine oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of phosphines or phosphine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as ethanol or methanol.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Formation of substituted phosphol-1-one derivatives.
Oxidation Reactions: Formation of phosphine oxides or other oxidized products.
Reduction Reactions: Formation of phosphines or reduced phosphol-1-one derivatives.
Scientific Research Applications
1-bromo-3,4-dimethyl-2,5-dihydro-1H-1lambda5-phosphol-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of 1-bromo-3,4-dimethyl-2,5-dihydro-1H-1lambda5-phosphol-1-one involves its interaction with specific molecular targets. The bromine atom and the phosphol-1-one ring structure allow the compound to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or modulation of protein function, which is the basis for its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-bromo-3,4-dimethyl-2,5-dihydro-1H-phosphol-1-one: Lacks the lambda5 designation, which indicates a different oxidation state of the phosphorus atom.
3,4-dimethyl-2,5-dihydro-1H-phosphol-1-one: Lacks the bromine atom, resulting in different reactivity and applications.
1-bromo-2,5-dihydro-1H-phosphol-1-one: Lacks the methyl groups, affecting its steric and electronic properties.
Uniqueness
1-bromo-3,4-dimethyl-2,5-dihydro-1H-1lambda5-phosphol-1-one is unique due to the combination of the bromine atom, methyl groups, and the lambda5 oxidation state of the phosphorus atom
Properties
Molecular Formula |
C6H10BrOP |
---|---|
Molecular Weight |
209.02 g/mol |
IUPAC Name |
1-bromo-3,4-dimethyl-2,5-dihydro-1λ5-phosphole 1-oxide |
InChI |
InChI=1S/C6H10BrOP/c1-5-3-9(7,8)4-6(5)2/h3-4H2,1-2H3 |
InChI Key |
LPVOQSQTOBEFEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CP(=O)(C1)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.